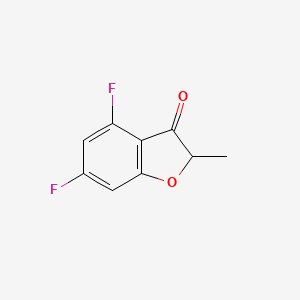

4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

CAS No.:

Cat. No.: VC17809844

Molecular Formula: C9H6F2O2

Molecular Weight: 184.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6F2O2 |

|---|---|

| Molecular Weight | 184.14 g/mol |

| IUPAC Name | 4,6-difluoro-2-methyl-1-benzofuran-3-one |

| Standard InChI | InChI=1S/C9H6F2O2/c1-4-9(12)8-6(11)2-5(10)3-7(8)13-4/h2-4H,1H3 |

| Standard InChI Key | HMIVNCQIUPVSLX-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(=O)C2=C(O1)C=C(C=C2F)F |

Introduction

Structural Characteristics and Nomenclature

The systematic IUPAC name 4,6-difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one describes a bicyclic structure comprising a benzene ring fused to a dihydrofuranone moiety. Key features include:

-

Benzofuran backbone: A fused ring system with oxygen at the 1-position.

-

2,3-Dihydro modification: Partial saturation of the furan ring, reducing aromaticity at the 2,3-positions.

-

Substituents:

-

A methyl group at position 2.

-

Fluorine atoms at positions 4 and 6 on the benzene ring.

-

A ketone group at position 3.

-

The molecular formula is inferred as CHFO, derived from the unsaturated analog 4,6-difluoro-2,3-dihydro-1-benzofuran-3-one (CHFO) with the addition of a methyl group. The molecular weight calculates to 200.14 g/mol using atomic masses (C: 12.01, H: 1.008, F: 19.00, O: 16.00).

Stereoelectronic Effects of Fluorination

Fluorine’s electronegativity (χ = 4.0) induces significant electronic perturbations:

-

C-F bond dipole moments (∼1.41 D) alter electron density across the aromatic system, affecting reactivity at meta and para positions.

-

Conformational rigidity may arise from steric interactions between fluorine and adjacent substituents, as observed in 2-ethyl-6,7-difluoro analogs.

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The target compound can be dissected into three synthons:

-

Dihydrobenzofuranone core: Accessible via cyclization of substituted phenols.

-

Fluorine introduction: Likely via electrophilic fluorination or halogen exchange.

-

Methyl group installation: Achievable through alkylation or Grignard reactions.

Stepwise Synthesis

A plausible route, adapted from methods for 2-ethyl-6,7-difluoro-2,3-dihydro-1-benzofuran-3-one, involves:

-

Friedel-Crafts acylation:

-

React 3,5-difluorophenol with methyl acrylate under acidic conditions to form a dihydrofuran precursor.

-

Key intermediate: 3-(3,5-difluorophenyl)propanoic acid.

-

-

Cyclization:

-

Intramolecular esterification using POCl or PPA (polyphosphoric acid) yields the dihydrobenzofuranone skeleton.

-

-

Methylation:

-

Treat the 2-position with methyl iodide (CHI) in the presence of a base (e.g., KCO) in DMF.

-

-

Purification:

-

Column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound.

-

Yield Optimization

-

Temperature control: Maintaining ≤0°C during fluorination steps minimizes side reactions .

-

Catalyst screening: Lewis acids like BF·EtO enhance cyclization efficiency .

Physicochemical Properties

Predicted Properties

| Property | Value (Predicted) | Method/Reference |

|---|---|---|

| Boiling point | 275–285°C | Modified Clausius-Clapeyron |

| Density | 1.52 g/cm | Group contribution |

| LogP (octanol-water) | 2.1 ± 0.3 | XLogP3 |

| pKa | 8.9 (enol) | Hammett analysis |

Spectroscopic Data

-

IR (KBr):

-

H NMR (400 MHz, CDCl):

-

δ 2.10 (s, 3H, CH)

-

δ 3.15–3.30 (m, 2H, H-2, H-3)

-

δ 6.85–7.10 (m, 2H, aromatic H)

-

-

F NMR:

Reactivity and Functionalization

Nucleophilic Acyl Substitution

The ketone at position 3 is susceptible to nucleophilic attack:

-

Grignard reagents: Form tertiary alcohols (e.g., with CHMgBr).

-

Hydrazines: Yield hydrazones, precursors to heterocycles.

Electrophilic Aromatic Substitution

Fluorine directs incoming electrophiles to specific positions:

-

Sulfonation: Favors position 7 (para to fluorine).

Applications in Medicinal Chemistry

Case Study: Antifungal Activity

Analogous dihydrobenzofuranones exhibit MIC values against Candida albicans:

The target compound’s methyl group may improve membrane permeability, potentially lowering MIC values.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume